![molecular formula C17H29N5O B5375892 N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5375892.png)
N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide, also known as S32212, is a novel compound that has gained significant attention in the field of neuroscience research. It is a selective antagonist of the dopamine D3 receptor and has shown promising results in various preclinical studies.
Mecanismo De Acción
N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopamine pathways. The mesolimbic pathway is involved in reward processing and motivation, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the dopamine D3 receptor, N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide is thought to modulate these pathways and improve symptoms associated with neuropsychiatric disorders.
Biochemical and Physiological Effects:
N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide has been shown to modulate dopamine release in the prefrontal cortex and nucleus accumbens, which are key brain regions involved in reward processing and motivation. It has also been shown to improve cognitive function in preclinical models of schizophrenia and addiction. In addition, N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide has been shown to have a low propensity for inducing extrapyramidal side effects, which are common with non-selective dopamine receptor antagonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide is its high selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. This makes it a valuable tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders. However, one limitation of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide is its relatively short half-life, which may limit its use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide. One potential application is in the treatment of addiction, as the dopamine D3 receptor has been implicated in drug-seeking behavior. Another potential application is in the treatment of Parkinson's disease, as the dopamine D3 receptor is thought to play a role in the dyskinesias associated with long-term levodopa treatment. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide and its potential use in combination with other pharmacological agents.
Métodos De Síntesis
The synthesis of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide involves a multi-step process that starts with the reaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 1,2-diaminobenzene. This reaction leads to the formation of 2,3-dichloro-5,6-dicyano-1,4-benzoquinonediimine, which is then reacted with N-methylpiperidine to produce N-methyl-1,4-bipiperidine-3,6-dione. This compound is then reacted with 2-(chloromethyl)imidazole to obtain N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. In addition, N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide has been shown to have a low affinity for other dopamine receptors, which reduces the risk of side effects associated with non-selective dopamine receptor antagonists.
Propiedades
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O/c1-20-10-5-15(6-11-20)22-9-3-4-14(12-22)17(23)21(2)13-16-18-7-8-19-16/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULJRJJXWCIRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)N(C)CC3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.